![molecular formula C20H17ClN4O2S B2420329 2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one CAS No. 919888-10-1](/img/structure/B2420329.png)
2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C20H17ClN4O2S and its molecular weight is 412.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR). The insights are drawn from various research studies and reviews to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features
- Oxadiazole Moiety : The presence of the 1,2,4-oxadiazole ring is significant due to its established biological activities, particularly in anticancer research.
- Chlorophenyl Group : The 4-chlorophenyl substituent enhances lipophilicity and may improve binding affinity to biological targets.
- Dihydroquinazolinone Core : This structure is known for its diverse pharmacological properties.
Anticancer Properties
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit promising anticancer activities. The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that oxadiazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Targeting Specific Enzymes : The compound may interact with key enzymes involved in cancer progression such as:
- Thymidylate synthase
- Histone deacetylases (HDAC)
- Telomerase
The mechanisms through which this compound exerts its effects include:
- DNA Interaction : Compounds with oxadiazole rings have been reported to bind to DNA and inhibit replication in cancer cells.
- Enzyme Inhibition : By inhibiting enzymes critical for cancer cell survival and proliferation, such as HDAC and thymidylate synthase, the compound may effectively reduce tumor growth.
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in enhancing biological activity. For instance:
Structural Feature | Impact on Activity |
---|---|
Chlorophenyl Group | Increased cytotoxicity |
Oxadiazole Ring | Essential for anticancer activity |
Sulfanyl Linker | May enhance solubility and bioavailability |
Study 1: Anticancer Activity Evaluation
A study evaluating various oxadiazole derivatives demonstrated that modifications in the substituents significantly influenced their cytotoxicity against different cancer cell lines. The compound showed IC50 values comparable to standard chemotherapeutics, indicating its potential as a lead compound for further development.
Study 2: Molecular Docking Analysis
Molecular docking studies revealed that the compound binds effectively to target proteins involved in cancer pathways. The binding affinities were assessed using various computational tools, confirming that structural modifications could enhance binding interactions.
Propiedades
IUPAC Name |
2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propan-2-ylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S/c1-12(2)25-19(26)15-5-3-4-6-16(15)22-20(25)28-11-17-23-18(24-27-17)13-7-9-14(21)10-8-13/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUGYCLUWSLJAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.